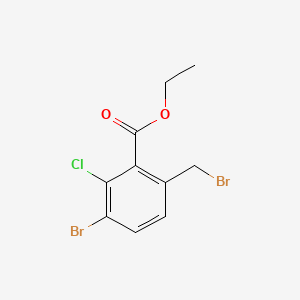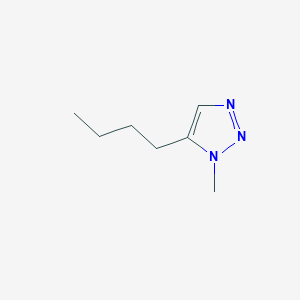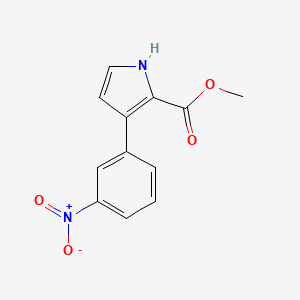
Fmoc Lys(PB)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc Lys(PB)-OH, also known as N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(4-pentynoyl)lysine, is a derivative of lysine used in solid-phase peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino terminus, while the PB group protects the side chain of lysine. This compound is crucial in the synthesis of peptides, allowing for the stepwise addition of amino acids to form complex peptide chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc Lys(PB)-OH typically involves the protection of the lysine side chain followed by the introduction of the Fmoc group. The process begins with the protection of the ε-amino group of lysine using a pentynoyl group. This is followed by the protection of the α-amino group with the Fmoc group. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high yields and purity. The use of solid-phase synthesis allows for the efficient production of large quantities of the compound .
化学反応の分析
Types of Reactions
Fmoc Lys(PB)-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.
Cleavage: Removal of the peptide from the solid support using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the Fmoc group removed and the peptide cleaved from the solid support .
科学的研究の応用
Fmoc Lys(PB)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of complex peptides for research and therapeutic purposes.
Drug Development: Facilitates the creation of peptide-based drugs.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
作用機序
The mechanism of action of Fmoc Lys(PB)-OH involves the stepwise addition of amino acids to a growing peptide chain. The Fmoc group protects the α-amino group during the coupling reactions, preventing unwanted side reactions. The PB group protects the ε-amino group of lysine, ensuring that the side chain remains intact during the synthesis. The use of coupling reagents like DIC and HOBt facilitates the formation of peptide bonds, while the deprotection and cleavage steps ensure the final peptide product is obtained .
類似化合物との比較
Similar Compounds
Fmoc Lys(Boc)-OH: Similar to Fmoc Lys(PB)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc Lys(ivDde)-OH: Uses an ivDde group for side chain protection.
Uniqueness
This compound is unique due to the use of the pentynoyl group for side chain protection, which provides specific advantages in certain synthetic applications. The choice of protecting group can influence the efficiency and outcome of the peptide synthesis, making this compound a valuable tool in the synthesis of complex peptides .
特性
分子式 |
C31H26F2N2O8 |
|---|---|
分子量 |
592.5 g/mol |
IUPAC名 |
6-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C31H26F2N2O8/c32-23-14-16-13-21(30(40)43-27(16)25(33)26(23)36)28(37)34-12-6-5-11-24(29(38)39)35-31(41)42-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-4,7-10,13-14,22,24,36H,5-6,11-12,15H2,(H,34,37)(H,35,41)(H,38,39) |
InChIキー |
JJXGAZUZWKHNFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=CC(=C(C(=C5OC4=O)F)O)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)
![4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)









